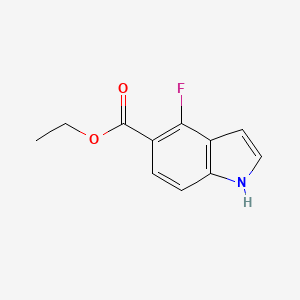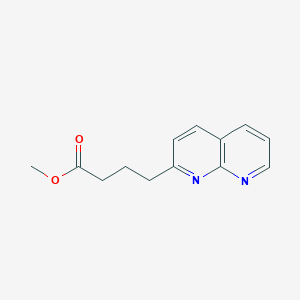
1-Benzyl 3-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl 3-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate is a synthetic organic compound belonging to the piperidine family. This compound is characterized by its unique structure, which includes a piperidine ring substituted with benzyl, methyl, and ethyl groups, as well as two ester functional groups. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl 3-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines or 1,5-diketones.
Introduction of Substituents: The benzyl, methyl, and ethyl groups can be introduced through alkylation reactions using benzyl halides, methyl halides, and ethyl halides, respectively.
Esterification: The ester functional groups can be introduced through esterification reactions using carboxylic acids or their derivatives.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions: 1-Benzyl 3-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols or the ketone group to a secondary alcohol.
Substitution: The benzyl, methyl, and ethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic compounds are used for substitution reactions.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Compounds with different alkyl or aryl groups.
科学研究应用
1-Benzyl 3-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-Benzyl 3-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
相似化合物的比较
1-Benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate: Lacks the ethyl group.
1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate: Lacks the methyl group.
1-Benzyl 3-methyl 3-ethyl-4-hydroxypiperidine-1,3-dicarboxylate: Contains a hydroxyl group instead of a ketone.
Comparison: 1-Benzyl 3-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate is unique due to the presence of both methyl and ethyl groups, as well as the ketone functional group. This combination of substituents and functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C17H21NO5 |
|---|---|
分子量 |
319.4 g/mol |
IUPAC 名称 |
1-O-benzyl 3-O-methyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C17H21NO5/c1-3-17(15(20)22-2)12-18(10-9-14(17)19)16(21)23-11-13-7-5-4-6-8-13/h4-8H,3,9-12H2,1-2H3 |
InChI 键 |
NAIIHICQTJLECY-UHFFFAOYSA-N |
规范 SMILES |
CCC1(CN(CCC1=O)C(=O)OCC2=CC=CC=C2)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![Methyl (R)-2-Boc-2-aza-5-silaspiro[4.4]nonane-3-carboxylate](/img/structure/B13666240.png)


![5-[4-(Benzyloxy)phenyl]-3-methylisoxazole](/img/structure/B13666274.png)
